5-Methyl-6-methylidene-3-oxopyridazine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6-methylidene-3-oxopyridazine-4-carbonitrile is a heterocyclic compound that contains a pyridazine ring. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-methylidene-3-oxopyridazine-4-carbonitrile typically involves the reaction of mucochloric acid with benzene under mild conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-methylidene-3-oxopyridazine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine-3,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into pyridazine-3,4-diol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted pyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridazine-3,4-dione derivatives.
Reduction: Pyridazine-3,4-diol derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-6-methylidene-3-oxopyridazine-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-6-methylidene-3-oxopyridazine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A parent compound with similar pharmacological activities.
Pyridazinone: A derivative with additional oxygen atom, known for its diverse biological activities.
Indole Derivatives: Compounds with a similar heterocyclic structure and wide range of biological activities
Uniqueness
5-Methyl-6-methylidene-3-oxopyridazine-4-carbonitrile is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H5N3O |
---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
5-methyl-6-methylidene-3-oxopyridazine-4-carbonitrile |
InChI |
InChI=1S/C7H5N3O/c1-4-5(2)9-10-7(11)6(4)3-8/h2H2,1H3 |
InChI Key |
YAQOTFXRTDLOCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N=NC1=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.